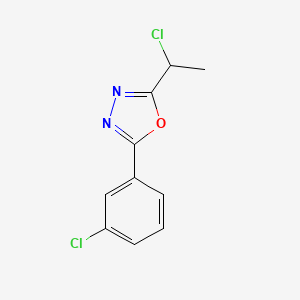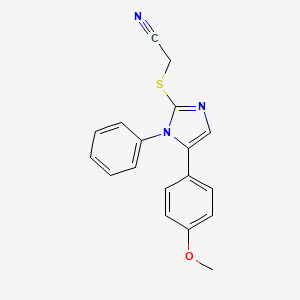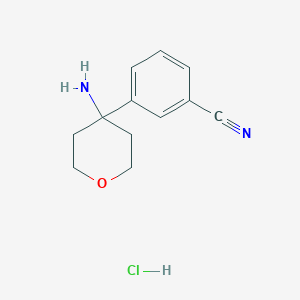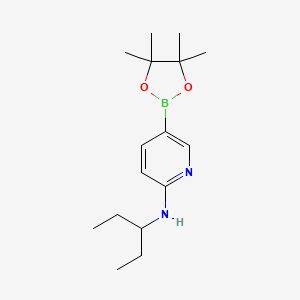
2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of oxadiazole derivatives which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of various enzymes and proteins involved in disease pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess antibacterial and antifungal properties by disrupting the cell membrane integrity of microorganisms. Additionally, the compound has been shown to possess anti-inflammatory and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its potential as a therapeutic agent in the treatment of various diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a drug.
Zukünftige Richtungen
Future research on 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole could focus on elucidating its exact mechanism of action and identifying potential drug targets. Additionally, studies could investigate the compound's potential as a treatment for other diseases such as epilepsy and Alzheimer's disease. Further research could also explore the synthesis of analogs of this compound to improve its biological activity and pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole involves the reaction of 3-chlorobenzoic acid hydrazide with 1,2-dichloroethane in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then cyclized with phosphorus oxychloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole has been found to exhibit various biological activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. It has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(1-chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6(11)9-13-14-10(15-9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDXPNTZDUHKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2903876.png)


![8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903880.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2903882.png)
![7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2903883.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2903884.png)


![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B2903892.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide](/img/structure/B2903894.png)

